1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Catalog No.
S703590
CAS No.
950-81-2
M.F
C12H12N2O2
M. Wt
216.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol...

CAS Number

950-81-2

Product Name

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde

IUPAC Name

1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carbaldehyde

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

QFYZFYDOEJZMDX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O

Synonyms

2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde; Antipyraldehyde; 2,3-Dimethyl-4-formyl-1-phenyl-5-pyrazolone; 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde; 2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-carbo

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O

Synthesis and Characterization:

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, also known as Antipyrine-4-carboxaldehyde, is a heterocyclic organic compound. Its synthesis has been reported in various studies, often involving the condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) and N-phenylhydrazine, followed by subsequent oxidation [].

Potential Biological Activities:

Research suggests that 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde may possess various biological activities, although further investigation is needed to fully understand its potential applications. Studies have explored its:

  • Antioxidant properties: One study indicated that the compound exhibited free radical scavenging activity, suggesting potential antioxidant properties.
  • Antimicrobial activity: Another study reported moderate antibacterial activity against certain bacterial strains [].
  • Enzyme inhibition: Research has investigated the compound's potential to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases.

Limitations and Future Directions:

  • Validate the reported biological activities: More comprehensive studies are necessary to confirm the potential benefits observed in preliminary research.
  • Explore mechanisms of action: Understanding the mechanisms by which the compound may exert its potential biological effects is crucial for further development.
  • Assess safety and toxicity: Thorough in vitro and in vivo studies are needed to evaluate the safety and potential side effects of the compound.

1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by its unique pyrazole structure. It features a carbonyl group and an aldehyde functional group, contributing to its reactivity and potential biological activity. The molecular formula is C13H12N2OC_{13}H_{12}N_2O with a molecular weight of approximately 216.25 g/mol . This compound is notable for its diverse applications in synthetic organic chemistry and medicinal chemistry.

Due to the presence of both the carbonyl and aldehyde functionalities. Notably, it can participate in:

  • Condensation Reactions: Reacting with hydrazines or hydrazones to form more complex heterocycles.
  • Michael Additions: Acting as a Michael acceptor in reactions with nucleophiles, leading to the formation of new carbon-carbon bonds .
  • Cyclization: The compound can cyclize under specific conditions to yield pyran derivatives, which are of interest for their biological properties .

Research indicates that 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde exhibits significant biological activities. It has been studied for:

  • Antimicrobial Properties: Showing effectiveness against various bacterial strains.
  • Antioxidant Activity: Demonstrating the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
  • Potential Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in preclinical studies .

Several synthetic routes have been developed for the preparation of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde:

  • Condensation Method: Involves the reaction of 4-formylantipyrine with appropriate hydrazones under acidic conditions to yield the desired product .
  • One-Pot Synthesis: Combining multiple reagents in a single reaction vessel to streamline the synthesis process and improve yields.
  • Cyclization Reactions: Utilizing starting materials that contain both aldehyde and ketone functionalities to facilitate cyclization into the pyrazole framework .

This compound finds various applications in:

  • Pharmaceutical Development: As a scaffold for developing new drugs with antimicrobial and anti-inflammatory properties.
  • Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Potential use in creating novel materials due to its unique chemical properties .

Interaction studies have focused on understanding how 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde interacts with biological macromolecules. Key findings include:

  • Binding Affinity: The compound has shown varying degrees of binding affinity to proteins and enzymes involved in metabolic pathways.
  • Mechanism of Action: Studies suggest that it may inhibit specific enzymes, contributing to its biological effects .

Several compounds share structural similarities with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-MethylpyrazoleMethyl substitution on pyrazole ringSimpler structure, primarily used as a ligand
4-AminoantipyrineContains an amino group instead of aldehydeKnown for its use as an analytical reagent
1-AcetylpyrazoleAcetyl group instead of aldehydeUsed in synthesis but less biologically active

These compounds highlight the unique characteristics of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, particularly its dual functionality as both a carbonyl and an aldehyde.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

950-81-2

Dates

Modify: 2023-08-15

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